molecular formula C16H17NO4S B1412352 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 1349199-53-6

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No. B1412352
M. Wt: 319.4 g/mol
InChI Key: SODQXNZRQBTVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . The compound you mentioned seems to be a complex derivative of furan, containing additional functional groups such as tosyl and a spirocyclic structure.


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex due to the presence of various functional groups. For example, a study on 1-(furan-2-yl)ethan-1-ol reported several peaks in its proton NMR spectrum .


Chemical Reactions Analysis

Furan and its derivatives can undergo various chemical reactions. For instance, furfural, a derivative of furan, can be converted into bio-chemicals through chemo- and bio-catalysis . Hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation has also been reported .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The physical and chemical properties of “1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane” would depend on its specific structure and the functional groups present.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts
An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane is presented, leading to a more stable and soluble product when isolated as a sulfonic acid salt. This enhances the compound's utility by allowing access to a broader range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Regioselective Cycloaddition for Derivative Synthesis
Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are obtained through a highly regioselective 1,3-dipolar cycloaddition, showcasing the compound's potential in synthesizing complex derivatives (Molchanov & Tran, 2013).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
A synthesis route for 2-oxa-7-azaspiro[3.5]nonane is outlined, indicating the compound's role in forming complex structures like the spirocyclic oxetane and its potential applications in various chemical synthesis processes (Gurry, McArdle, & Aldabbagh, 2015).

Chemical Structure and Reactivity

Synthesis of Amino Acid Analogs from 2-azaspiro[3.3]heptane
The synthesis of novel amino acids from 2-azaspiro[3.3]heptane derivatives showcases the compound's relevance in creating new sterically constrained amino acids for chemistry, biochemistry, and drug design applications (Radchenko, Grygorenko, & Komarov, 2010).

Cleavage and Transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates
The study on the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leading to the formation of bi- or tricyclic lactams or lactones, while retaining the three-membered ring, indicates the compound's versatility in chemical transformations and potential in creating novel structures (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Chemical Synthesis and Utility

Synthesis of Novel Angular Spirocyclic Azetidines
The synthesis of novel angular azaspiro[3.3]heptanes, including their use in efficient sequences and conversions into functionalized derivatives, demonstrates the compound's utility in drug discovery and the synthesis of chemical libraries (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Development of a Manufacturing Route to an MCHr1 Antagonist
The presented work on process development for manufacturing an MCHr1 antagonist, including the synthesis of the useful 6-oxa-2-azaspiro[3.3]heptane building block, underscores the compound's significance in pharmaceutical manufacturing and drug discovery (Golden et al., 2016).

Future Directions

The future directions in the study of furan derivatives could involve exploring their potential applications in various fields, such as the development of new drugs or materials. For example, new furan-based derivatives have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .

properties

IUPAC Name

3-(furan-2-yl)-6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-6-13(7-5-12)22(18,19)17-9-16(10-17)11-21-15(16)14-3-2-8-20-14/h2-8,15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODQXNZRQBTVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152418
Record name 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane

CAS RN

1349199-53-6
Record name 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349199-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane
Reactant of Route 3
Reactant of Route 3
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane
Reactant of Route 4
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane
Reactant of Route 5
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane
Reactant of Route 6
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.